![molecular formula C20H22F3N3O4S B2434788 N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1235636-71-1](/img/structure/B2434788.png)
N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22F3N3O4S and its molecular weight is 457.47. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Research has shown that certain sulfonamides, including those with structures similar to the one , are effective in inhibiting various human carbonic anhydrase (CA) isozymes. These isozymes, particularly CA IX and XII, are associated with tumor-associated isoforms, making these inhibitors potentially useful in cancer research and therapy. For instance, Alafeefy et al. (2015) found that a series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, and sulfone moieties exhibited low nanomolar activity against hCA II and significantly inhibited CA IX and XII, which are of particular interest in the treatment of certain cancers due to their association with tumor growth and metastasis (Alafeefy et al., 2015).
Antimicrobial Activity
Compounds with structures incorporating elements of N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide have been investigated for their antimicrobial properties. Desai et al. (2016) synthesized a series of derivatives that showed significant antimicrobial activity on several strains of microbes, suggesting potential applications in developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).
Organic Synthesis and Chemical Transformations
The utility of sulfonamide compounds in organic synthesis, particularly in the formation of glycosidic linkages and in transfer hydrogenation reactions, has been demonstrated. For example, Crich and Smith (2001) explored the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride combinations for the conversion of thioglycosides to glycosyl triflates, a crucial step in the synthesis of diverse glycosidic linkages, showcasing the reagent's versatility in organic synthesis (Crich & Smith, 2001). Additionally, Ruff et al. (2016) described the use of sulfonamide derivatives in the efficient transfer hydrogenation of ketones, highlighting their potential in green chemistry applications (Ruff, Kirby, Chan, & O'Connor, 2016).
properties
IUPAC Name |
N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O4S/c1-25-9-3-6-17(18(25)27)19(28)26-10-7-14(8-11-26)13-24-31(29,30)16-5-2-4-15(12-16)20(21,22)23/h2-6,9,12,14,24H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHLGGCLVRINOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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